4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol
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Overview
Description
4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol is a complex organic compound characterized by its unique molecular structure It contains a piperazine ring substituted with a 4-chlorobenzyl group and an ethanimidoyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 4-hydroxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or piperazines.
Scientific Research Applications
4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The piperazine ring and chlorobenzyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)piperazine
- 4-(4-chlorobenzyl)-1-piperidinylmethanol
- 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium
Uniqueness
4-{(1Z)-N-[4-(4-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C19H22ClN3O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-[(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C19H22ClN3O/c1-15(17-4-8-19(24)9-5-17)21-23-12-10-22(11-13-23)14-16-2-6-18(20)7-3-16/h2-9,24H,10-14H2,1H3/b21-15- |
InChI Key |
BZFLKIWGNVQLMN-QNGOZBTKSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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